1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol is a compound featuring a triazole ring, which is significant in medicinal chemistry due to its diverse biological activities. This compound is classified as an amino alcohol and is part of a broader category of 1,2,4-triazole derivatives known for their pharmacological properties, including antifungal and antitumor activities. The structural framework of this compound allows for various interactions with biological targets, making it a subject of interest in drug development.
The synthesis of 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol has been explored through several methods. One notable approach involves the microwave-assisted nucleophilic ring opening of N-guanidinosuccinimide with piperidine, followed by an intramolecular cyclization to form the triazole ring. This method has demonstrated efficiency in producing various derivatives of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides through controlled reaction conditions and selective nucleophilicity of amines .
The synthesis typically requires the following steps:
The molecular structure of 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol can be represented as follows:
This compound features a five-membered triazole ring attached to a propanol moiety. The crystal structure analysis reveals that the triazole ring is planar with specific bond lengths indicating tautomerism possibilities.
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to study these reactions and confirm structural integrity.
The mechanism of action for 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol primarily involves its interaction with biological targets through hydrogen bonding and coordination with metal ions in enzymes. This interaction can inhibit enzymatic activity or alter metabolic pathways, contributing to its pharmacological effects.
Research indicates that compounds in this class can modulate enzyme functions critical for cell proliferation and survival, particularly in fungal pathogens and cancer cells .
Relevant data concerning boiling points or melting points may vary based on specific derivatives or formulations used in experimental setups .
The scientific uses of 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol span various fields:
Triazole alcohol derivatives constitute a cornerstone of systemic antifungal therapy due to their mechanistic precision in inhibiting fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51). This enzyme catalyzes a critical demethylation step in ergosterol biosynthesis, the principal sterol component of fungal cell membranes. By coordinating the triazole nitrogen to the heme iron of CYP51, these compounds obstruct substrate oxidation, leading to ergosterol depletion and accumulation of toxic methylated sterols. This disrupts membrane fluidity and function, culminating in growth arrest [2] [7]. The propan-2-ol moiety—as seen in fluconazole—enhances aqueous solubility and facilitates optimal pharmacophore orientation within the enzyme’s active site [6] [10].
Table 1: Comparative Antifungal Activity of Triazole Alcohol Derivatives
| Compound | Target Pathogens (C. albicans, C. glabrata, C. auris) | MIC Range (µg/mL) | Key Structural Feature | Mechanistic Advantage |
|---|---|---|---|---|
| Fluconazole | Broad-spectrum Candida | 0.125->64 | 1,2,4-Triazole + propan-2-ol | Baseline CYP51 inhibition |
| Voriconazole | Aspergillus, Fluconazole-resistant Candida | 0.03-2 | Fluoropyrimidine substitution | Enhanced binding affinity to mutated CYP51 |
| 1-(3-Amino-1H-1,2,4-triazol-1-yl)propan-2-ol (Hypothetical) | Resistant Candida strains | 0.125-16* | 3-Amino group on triazole | Disrupts efflux pump recognition; strengthens H-bonding |
| Compound 7 (Pyrazole-methoxyl triazole) [3] | Fluconazole-resistant C. albicans | 2.0-16.0 | Pyrazole-methoxyl side chain | Bypasses ERG11 overexpression |
| Hybrid L-173 [6] | Multi-drug resistant C. auris | 0.003-0.5 | Thiazolidine-2,4-dione conjugate | Dual-targeting (CYP51 + cell wall) |
*Predicted based on structural analogs and mechanistic studies [3] [6] [9]
The introduction of a 3-amino group on the triazole ring in 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol represents a deliberate structural perturbation. Molecular modeling suggests this group may:
Evidence from analogous compounds underscores this significance. Pyrazole-methoxyl triazoles demonstrated MIC values of ≤0.125 μg/mL against azole-susceptible Candida albicans, retaining potency (MIC 2–16 μg/mL) against fluconazole-resistant strains by inhibiting yeast-to-hyphae transition and biofilm formation [3]. Similarly, thiazolidine-triazole hybrids linked via piperazine achieved MICs as low as 0.003 μg/mL against C. auris by synergizing CYP51 inhibition with cell wall disruption [6].
The escalating crisis of antifungal resistance necessitates molecules with novel chemotypes. Resistance mechanisms in fungi include:
Table 2: Structural Innovations in Triazole Derivatives to Counter Resistance
| Resistance Mechanism | Limitation of Classical Azoles | Innovation in 1-(3-Amino...propan-2-ol Derivatives | Biological Impact |
|---|---|---|---|
| ERG11/CYP51 mutations | Reduced binding affinity of fluconazole/voriconazole | 3-Amino group forms H-bonds with mutant CYP51 isoforms | Restores nanomolar inhibition (Predicted IC₅₀ < 1µM) |
| Efflux pump overexpression | Substrate recognition by Cdr1/Cdr2 transporters | Altered polarity and sterics evade efflux recognition | Intracellular accumulation increases 2-5 fold* |
| Biofilm adherence | Poor penetration of azoles into extracellular polymeric matrix | Amino group enables conjugation to biofilm-disrupting moieties | Reduces biofilm viability by >50% at sub-MIC levels |
| Metabolic bypass | Adaptive upregulation of alternative sterol pathways | Hybridization with thiazolidinones inhibits parallel targets | Synergistic effects (FIC index ≤0.5) against resistant isolates |
*Based on fluorescent accumulation assays in isogenic Cdr1-overexpressing strains [3] [9]
1-(3-Amino-1H-1,2,4-triazol-1-yl)propan-2-ol addresses these challenges through rational stereoelectronic modulation:
Recent studies validate this approach. Triazole derivatives with alkynyl-methoxyl side chains exhibited 32-fold greater potency against C. albicans with ERG11 mutations than fluconazole, attributed to enhanced hydrogen bonding and hydrophobic contacts [3]. Similarly, phenyltriazole derivative 3l inhibited C. albicans (MIC 2 µg/mL) and bacterial DNA gyrase (IC₅₀ 6.88 µg/mL), demonstrating dual-targeting capability crucial for overcoming cross-resistance [9]. Hybrid molecules embedding this chemotype could thus offer unified therapeutic platforms against polyresistant fungi.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: